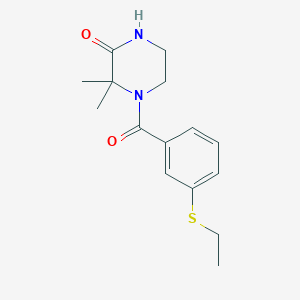

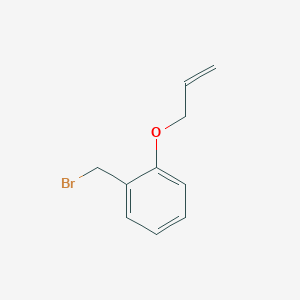

![molecular formula C21H20N4OS2 B2846469 Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897467-92-4](/img/structure/B2846469.png)

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed based on their IR, 1H, 13C NMR, and mass spectral data .Aplicaciones Científicas De Investigación

Anti-mycobacterial Chemotypes

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, showing potential in the fight against tuberculosis. The scaffold of these compounds has led to the discovery of several structurally diverse benzo[d]thiazole-2-carboxamides with significant anti-tubercular activity. Notably, compounds featuring the 5-trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanone moiety have demonstrated promising results, exhibiting both potent anti-mycobacterial properties and low cytotoxicity, making them potential candidates for therapeutic applications (Pancholia et al., 2016).

Antimicrobial Activity

New pyridine derivatives incorporating the benzo[d]thiazolyl moiety have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit variable and modest activity against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents. The structure-activity relationships of these compounds offer insights into the design of novel antimicrobials with enhanced efficacy (Patel et al., 2011).

Antiproliferative Activity

A novel heterocycle featuring the benzo[d]isoxazol-3-yl piperidin-1-yl)methanone structure has been synthesized and characterized. This compound has been evaluated for its antiproliferative activity, demonstrating its potential in cancer research. The molecular structure, characterized by various spectroscopic methods and X-ray diffraction, indicates that the compound's stability and activity may be attributed to its unique conformation and intermolecular interactions (Prasad et al., 2018).

Antimicrobial and Biological Activity

A series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives have been synthesized and their antimicrobial activities evaluated. These compounds have demonstrated moderate to good efficacy against various microbial strains, suggesting their potential in developing new antimicrobial therapies. The study provides valuable insights into the structure-activity relationships of these compounds, contributing to the field of medicinal chemistry (Mhaske et al., 2014).

Direcciones Futuras

The future directions in the research of benzothiazole derivatives involve the development of new methods for the natural product inspired bioactive glycohybrids . Further, molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Propiedades

IUPAC Name |

1,3-benzothiazol-2-yl-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS2/c1-2-14-7-8-16-18(13-14)28-21(23-16)25-11-9-24(10-12-25)20(26)19-22-15-5-3-4-6-17(15)27-19/h3-8,13H,2,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLAAITVVGAOLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

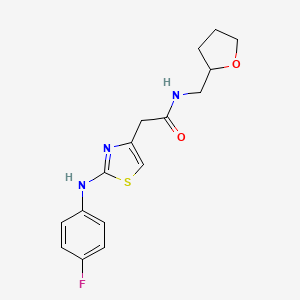

![4-methyl-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2846387.png)

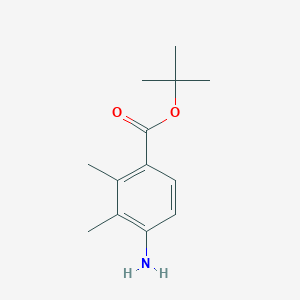

![2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2846389.png)

![3,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2846397.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2846401.png)

![6-chloro-N-[2-(3,5-dichlorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2846404.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2846406.png)

![4-[(Propylimino)methyl]benzenol](/img/structure/B2846408.png)